N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562938
InChI: InChI=1S/C12H14N2OS/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3
SMILES:
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol

N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC16562938

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride -

Specification

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
IUPAC Name N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C12H14N2OS/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3
Standard InChI Key KIMBPGUAODOPBO-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(S1)CNCC2=CC=CC=C2

Introduction

Synthesis

The synthesis of N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride involves:

  • Preparation of the thiazole core:

    • The thiazole ring can be synthesized through cyclization reactions involving sulfur-containing precursors and amines.

  • Introduction of the methoxy group:

    • The 2-methoxy substituent is typically introduced using methylating agents like dimethyl sulfate or methyl iodide.

  • Attachment of the benzyl group:

    • The benzyl moiety is added via alkylation reactions using benzyl halides.

  • Formation of the hydrochloride salt:

    • The free base is treated with hydrochloric acid to yield the water-soluble salt.

Medicinal Chemistry

The structural features of this compound suggest possible bioactivity due to:

  • The thiazole ring, which is commonly found in antimicrobial and anticancer agents.

  • The presence of an amine group, which can interact with biological targets such as enzymes or receptors.

Pharmacological Interest

Compounds with similar frameworks have been studied for:

  • Antimicrobial activity: Thiazole derivatives are known for their effectiveness against bacterial and fungal pathogens.

  • CNS Applications: Benzylamines often exhibit activity on neurotransmitter systems.

Chemical Research

The compound’s modular structure makes it an excellent candidate for further derivatization in drug discovery programs.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis:

    • Confirms the composition of carbon, hydrogen, nitrogen, sulfur, and chlorine.

Docking Studies

Computational modeling can predict how this compound interacts with biological targets such as enzymes or receptors.

Biological Evaluation

Experimental assays can assess its efficacy as an antimicrobial or anticancer agent.

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